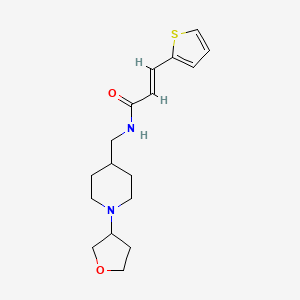
(E)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H24N2O2S
- Molecular Weight : 320.5 g/mol
- CAS Number : 2035008-07-0
This compound features a thiophene ring, a piperidine moiety, and a tetrahydrofuran group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds with similar structures modulate nAChR activity, particularly enhancing the function of α7 subtypes, which are involved in cognitive functions and neuroprotection.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Antinociceptive Effects
In preclinical models, this compound demonstrated notable antinociceptive effects. For instance, in a neuropathic pain model induced by oxaliplatin, the compound alleviated pain without impairing motor coordination or locomotor activity. This effect is believed to be mediated through nAChR modulation.
Anticancer Potential
Research has indicated that compounds structurally related to this compound exhibit anticancer properties. In vitro studies showed that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (E)-3-(thiophen-2-yl)-N-(3-(thiophen-3-yl)pyrazin-2-yl)methylacrylamide | Antinociceptive | nAChR modulation |
| N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide | Anticancer | Enzyme inhibition |
| N-(2-hydroxyphenyl)-3-(thiophen-2-yl)acrylamide | Antimicrobial | Receptor binding |
Case Studies
- Neuropathic Pain Model : In a study involving mice, this compound was administered following oxaliplatin treatment. Results indicated significant reductions in pain scores compared to control groups, highlighting its potential as an analgesic agent.
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines including A2058 melanoma cells. It exhibited an IC50 value indicating potent anti-proliferative effects, suggesting potential therapeutic applications in oncology .
属性
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(4-3-16-2-1-11-22-16)18-12-14-5-8-19(9-6-14)15-7-10-21-13-15/h1-4,11,14-15H,5-10,12-13H2,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQUENECLRLLO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














